Monomyristolein

Descripción general

Descripción

Monomyristolein is a nonionic surfactant and a type of monoacylglycerol. It is derived from myristoleic acid, a monounsaturated fatty acid. This compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This compound is commonly used in various scientific and industrial applications due to its ability to form stable emulsions and its role in the self-assembly of lipid molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Monomyristolein can be synthesized through the esterification of myristoleic acid with glycerol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction can be represented as follows:

Myristoleic Acid+Glycerol→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

Monomyristolein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding epoxides and hydroxylated products.

Reduction: Reduction reactions can convert this compound into saturated monoacylglycerols.

Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different monoacylglycerol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products

Oxidation: Epoxides and hydroxylated monoacylglycerols.

Reduction: Saturated monoacylglycerols.

Substitution: Various monoacylglycerol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Monomyristolein has been extensively studied for its potential in drug delivery, especially in the development of nanocarriers for therapeutic agents. Its ability to form liquid crystalline structures makes it an excellent candidate for enhancing the bioavailability and stability of drugs.

Case Study: Nanostructured Liquid-Crystalline Particles

A study investigated the use of this compound in creating nanostructured liquid-crystalline particles for drug delivery. The findings suggested that these particles could encapsulate hydrophobic drugs, improving their solubility and release profiles. The phase behavior of this compound was analyzed, demonstrating its capability to form stable nanocarriers suitable for various pharmaceutical applications .

Food Technology

In food science, this compound serves as an emulsifier and stabilizer. Its incorporation into food products can enhance texture and extend shelf life by preventing separation.

Case Study: Emulsification Properties

Research highlighted the emulsifying properties of this compound in salad dressings and sauces. The study showed that this compound effectively reduced surface tension between oil and water phases, resulting in stable emulsions with improved mouthfeel and sensory attributes .

Cosmetic Formulations

This compound is also utilized in cosmetic formulations due to its skin-friendly properties and ability to act as a moisturizer.

Case Study: Skin Care Products

A formulation study evaluated this compound's effectiveness as a moisturizing agent in creams and lotions. The results indicated that products containing this compound exhibited superior hydration levels compared to those without it, making it a valuable ingredient in skin care formulations .

Biomedical Applications

The compound has shown promise in biomedical applications, particularly in targeted therapies.

Case Study: Targeted Drug Delivery

Research focused on using this compound-based carriers for targeted delivery of anticancer drugs. The study demonstrated that these carriers could selectively release drugs at tumor sites, thereby minimizing systemic toxicity while maximizing therapeutic efficacy .

Data Summary

Mecanismo De Acción

Monomyristolein exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic molecules. This property enables it to form stable emulsions and facilitate the self-assembly of lipid molecules into various structures such as micelles, liposomes, and bilayers. The molecular targets and pathways involved include interactions with cell membranes and the modulation of membrane fluidity and permeability.

Comparación Con Compuestos Similares

Similar Compounds

Monolaurin: Another monoacylglycerol derived from lauric acid.

Monopalmitolein: Derived from palmitoleic acid.

Monostearin: Derived from stearic acid.

Uniqueness

Monomyristolein is unique due to its specific fatty acid chain length and degree of unsaturation, which influence its physical properties and behavior in aqueous systems. Compared to other monoacylglycerols, this compound forms more stable emulsions and exhibits distinct phase behavior, making it particularly valuable in applications requiring precise control over lipid self-assembly.

Actividad Biológica

Monomyristolein, also known as glycerol monomyristoleate (GMM), is a glycerol monoester derived from myristoleic acid (C14:1). This compound has garnered attention in various fields of biological research due to its unique properties and potential applications in health and medicine. This article explores the biological activity of this compound, including its effects on cellular membranes, enzymatic activity, and implications for therapeutic use.

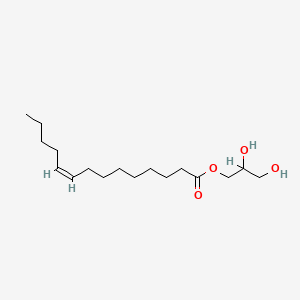

This compound is characterized by its hydrophobic fatty acid tail and a hydrophilic glycerol backbone. Its amphiphilic nature allows it to interact with lipid bilayers, making it relevant in studies of membrane dynamics and stability. The molecular structure can be represented as follows:

Membrane Interactions

Stabilization of Membrane Systems

Research indicates that this compound enhances the stability of membrane systems composed of fatty acids. In a study examining the permeability of model protocellular membranes, the addition of this compound to myristoleic acid systems significantly increased membrane permeability. This suggests that this compound plays a critical role in maintaining membrane integrity under various environmental conditions, which is essential for the survival of protocellular life forms .

Table 1: Effects of this compound on Membrane Permeability

| Membrane Composition | Permeability (% calcein release) |

|---|---|

| Pure Myristoleic Acid | 22% |

| Myristoleic Acid + this compound (2:1) | 80% |

| Myristoleic Acid + Other Derivatives | Varies (lower than 80%) |

Enzymatic Activity

Influence on Ribozyme Reactions

This compound has been shown to affect the activity of ribozymes, which are RNA molecules capable of catalyzing biochemical reactions. A study found that encapsulating ribozymes within vesicles composed of this compound resulted in improved structural interactions and enhanced catalytic activity compared to those not encapsulated . This effect is attributed to the excluded volume effect, where confinement within vesicles increases effective concentration and facilitates faster reaction rates.

Case Studies

Case Study 1: Protocellular Membrane Formation

In experimental setups simulating prebiotic conditions, researchers observed that mixed membrane systems containing this compound exhibited greater robustness under diverse selection pressures. The study highlighted the importance of compositional heterogeneity in enhancing the survival rates of protocellular structures .

Case Study 2: Therapeutic Applications

This compound has been investigated for its potential therapeutic applications, particularly in anti-inflammatory contexts. Its ability to modulate membrane dynamics may influence cellular signaling pathways involved in inflammation. Preliminary studies suggest that this compound could serve as a bioactive compound in formulations aimed at reducing inflammatory responses .

Propiedades

IUPAC Name |

2,3-dihydroxypropyl (Z)-tetradec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h5-6,16,18-19H,2-4,7-15H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCRKLOZHGPFFJ-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56399-71-4 | |

| Record name | Monomyristolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056399714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of salts on the structural organization of monomyristolein in solution?

A: this compound, a nonionic surfactant, forms lamellar structures in water. Research indicates that the presence of salts can significantly influence the organization of these structures. Specifically, the type of anion present has a more pronounced effect compared to the cation. [] This effect is attributed to the heterogeneous distribution of ions around the this compound molecules, influencing the orientation of water molecules at the interface. []

Q2: How does the molecular structure of water near the surface of this compound change in the presence of salts?

A: Studies utilizing heterodyne-detected vibrational sum frequency generation spectroscopy reveal that water molecules at the this compound surface orient themselves with their hydrogen atoms pointing towards the bulk solution. [] Interestingly, the presence of salts, particularly anions, can enhance this orientation effect. [] This phenomenon is linked to the Hofmeister series and suggests a connection between ion-specific effects and the organization of water molecules at the surfactant interface. []

Q3: What resources are available to researchers interested in studying the phase behavior of this compound?

A: The scientific community has developed detailed temperature-composition phase diagrams for this compound in water. [] This valuable resource helps researchers understand the equilibrium and metastable phases that this compound can adopt under various conditions, facilitating further investigation into its properties and potential applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.